molecular formula C24H25N5O4S B3203584 N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1021261-63-1

N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B3203584
CAS No.: 1021261-63-1
M. Wt: 479.6 g/mol
InChI Key: YDPDTDSRKABWLE-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Tosyl Group: The tosyl group is added through sulfonation reactions using tosyl chloride.

    Formation of the Carbamoylphenyl Group: The carbamoylphenyl group is introduced through amide bond formation, typically using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the pyridazinyl ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
  • N-(4-carbamoylphenyl)-1-(6-nitropyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

“N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide” is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the piperidine, pyridazinyl, and carbamoylphenyl groups also contributes to its distinct properties.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-16-2-8-20(9-3-16)34(32,33)22-11-10-21(27-28-22)29-14-12-18(13-15-29)24(31)26-19-6-4-17(5-7-19)23(25)30/h2-11,18H,12-15H2,1H3,(H2,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDTDSRKABWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Reactant of Route 6
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N-(4-carbamoylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

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